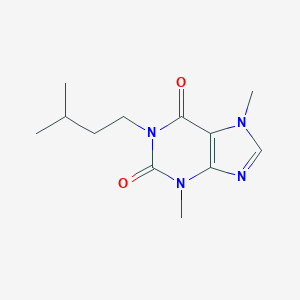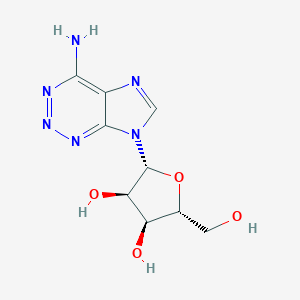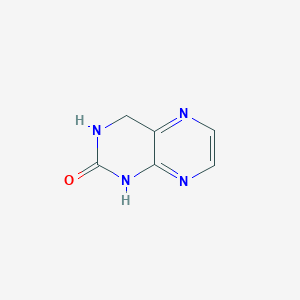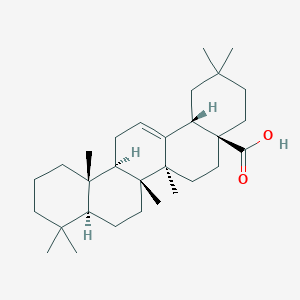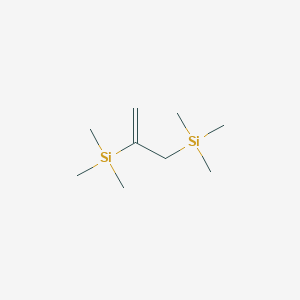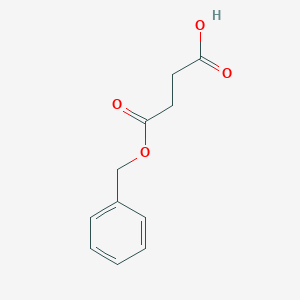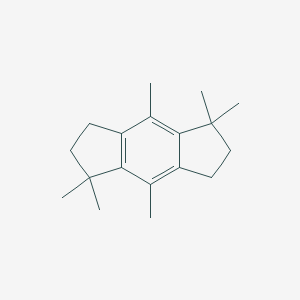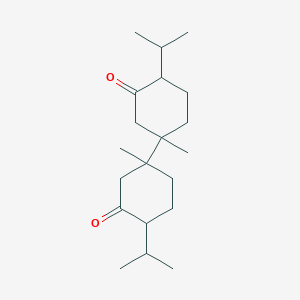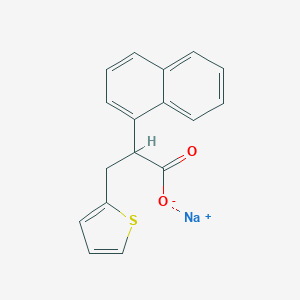
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as SNT and is a derivative of naphthaleneacetic acid. SNT is a white powder that is soluble in water and has a molecular weight of 321.38 g/mol.
作用機序
The exact mechanism of action of SNT is not fully understood. However, studies have suggested that SNT may act as a modulator of certain enzymes and receptors in the body. SNT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. SNT has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
SNT has been shown to have various biochemical and physiological effects. In vitro studies have shown that SNT can inhibit the proliferation of cancer cells and induce apoptosis. SNT has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In vivo studies have shown that SNT can reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using SNT in lab experiments is its versatility. SNT can be used in various assays to study the activity of enzymes and receptors. SNT is also relatively easy to synthesize and purify. However, one of the limitations of using SNT is its solubility. SNT is only soluble in water at a pH greater than 7. This can limit its use in certain assays.
将来の方向性
There are several future directions for the study of SNT. One of the areas of interest is the potential use of SNT in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of SNT in cancer cells and to evaluate its efficacy in animal models. Another area of interest is the potential use of SNT in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that SNT can activate PPAR gamma, which is involved in the regulation of glucose and lipid metabolism. Further studies are needed to evaluate the potential of SNT as a therapeutic agent for metabolic disorders.
Conclusion:
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has potential applications in various fields such as agriculture, medicine, and biochemistry. SNT has been shown to have anti-inflammatory and analgesic properties and can inhibit the proliferation of cancer cells. SNT is relatively easy to synthesize and purify, but its solubility can limit its use in certain assays. Future studies are needed to evaluate the potential of SNT as a therapeutic agent for cancer and metabolic disorders.
合成法
The synthesis of SNT involves the reaction of 2-thiophenemethyl chloride with 1-naphthylacetic acid in the presence of sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or ethanol. The product is then purified by recrystallization to obtain pure SNT.
科学的研究の応用
SNT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biochemistry. In agriculture, SNT has been shown to promote plant growth and increase crop yield. SNT also has potential applications in medicine as it has been shown to have anti-inflammatory and analgesic properties. In biochemistry, SNT has been used as a tool to study the mechanism of action of certain enzymes.
特性
CAS番号 |
1090-07-9 |
|---|---|
分子式 |
C17H13NaO2S |
分子量 |
304.3 g/mol |
IUPAC名 |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
InChIキー |
BIZNPARPIXOXET-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
同義語 |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







